3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers face inconsistent SAR data when substituting halogen regioisomers on phenyl-oxadiazole scaffolds. 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1480820-41-4) addresses this as a position-specific ortho-bromo probe. Key advantages: • Ortho-bromobenzyl architecture preserves activity lost by regioisomeric shift (e.g., 3-Cl to 4-Cl shift ablates activity) • Benzylic methylene linker enables flexibility benchmarking (3 rotatable bonds) • Suitable for anthelmintic screening cascades (>50 µM cytotoxicity threshold in MCF10A) • 95% purity, available for immediate global shipment.

Molecular Formula C13H14BrN3O
Molecular Weight 308.17 g/mol
CAS No. 1480820-41-4
Cat. No. B1529291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
CAS1480820-41-4
Molecular FormulaC13H14BrN3O
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC(=NO2)CC3=CC=CC=C3Br
InChIInChI=1S/C13H14BrN3O/c14-10-5-2-1-4-9(10)8-12-16-13(18-17-12)11-6-3-7-15-11/h1-2,4-5,11,15H,3,6-8H2
InChIKeyUYOCQUHGIQHRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1480820-41-4): Procurement & Research Baseline


3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic small molecule featuring a 1,2,4-oxadiazole core linking a 2-bromobenzyl substituent at the 3-position and a pyrrolidin-2-yl group at the 5-position. It has a molecular formula of C13H14BrN3O and a molecular weight of 308.17 g/mol . The compound is a member of a broader class of pyrrolidine-oxadiazole hybrids, which have been investigated as DNA gyrase/topoisomerase IV inhibitors [1] and as anthelmintics [2], although specific biological data for this exact analog remain scarce in the public domain.

SAR probe for halogen-position and linker-flexibility effects
Aligns with pyrrolidine-oxadiazole scaffold in anthelmintic screening contexts
Physicochemical comparator for benzylic methylene linker contributions

Why Substituting 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is Not Straightforward


Substitution of 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole with a close analog is inadvisable without careful re-validation due to the high sensitivity of biological activity to substitution patterns on the phenyl ring. In a structure-activity relationship (SAR) study of a closely related pyrrolidine-oxadiazole anthelmintic series, simply moving a chloro substituent from the 4-position to the 3-position on the phenyl ring led to a complete loss of activity (IC50 > 100 µM) [1]. This demonstrates that the precise regioisomeric attachment of the 2-bromophenyl group in the target compound is a defining feature, and analogs with different halogen positions, such as 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 854541-92-7), cannot be assumed to be functionally equivalent .

Halogen regioisomerism Ortho-bromobenzyl architecture may not replicate para-substituted SAR; positional shifts have abolished activity in related series.
Linker-dependent flexibility Methylene linker increases conformational freedom vs. direct-bond analogs; physicochemical and binding profiles likely differ.
Scaffold-specific activity Pyrrolidine-oxadiazole class activity is highly substituent-dependent; close analogs cannot be assumed interchangeable without validation.

Quantitative Differentiation Guide for 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole


Ortho-Bromobenzyl Linker Provides Differentiated Physicochemical Profile vs. Direct Phenyl Analog

The target compound incorporates a methylene linker between the bromophenyl ring and the oxadiazole core, a key structural difference from the closest commercial analog, 3-(2-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1285394-07-1), which has a direct bond . This architectural change results in a higher molecular weight (308.17 vs. 294.15 g/mol) and introduces an additional rotatable bond, increasing molecular flexibility . These factors significantly alter the compound's lipophilicity and entropic binding properties, which are critical parameters in medicinal chemistry optimization.

Linker Physicochemical Profile
Cross-study comparable
MW 308.17 vs 294.15 g/mol; 3 vs 2 rotatable bonds
Differentiated molecular properties may influence binding entropy.
Impact on biological activity requires experimental assessment.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Bromine Position (or-tho) Distinguishes Target from Par-a-Substituted In-Class Compounds

The ortho-bromine substitution pattern on the benzyl group is a key differentiator from the para-substituted 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 854541-92-7) and its hydrochloride salt analogs . In the anthelmintic SAR series of pyrrolidine-oxadiazoles, a 4-bromo substituent on a directly-attached phenyl ring showed moderate activity (xL3 motility IC50 = 3.2-5.6 µM), but the activity was highly dependent on the position and the presence of a methylene linker [1]. The ortho substitution in the target compound creates a distinct steric and electronic environment, preventing its direct replacement by the more common para-halogenated analogs.

Bromine Position Differentiation
Class-level inference
ortho-bromobenzyl (CH2 linker) vs para-bromophenyl (direct)
Regioisomeric and linker differences may shift SAR outcomes.
Class SAR trends indicate high positional sensitivity.
Structure-Activity Relationship Halogen Bonding Receptor Binding

Pyrrolidine-Oxadiazole Scaffold Imparts Class-Level Anthelmintic Activity with Defined Potency Range

While no direct data exists for this specific compound, the core pyrrolidine-oxadiazole scaffold has demonstrated validated anthelmintic activity. A series of close structural analogs inhibited the motility and development of Haemonchus contortus larvae (xL3) with IC50 values ranging from 0.78 to 22.4 µM [1]. Key active analogs, such as those with halogenated phenyl rings, achieved sub-micromolar to low micromolar potency (e.g., xL3 motility IC50 for a 4-bromophenyl analog was 3.2 µM), and importantly, showed high selectivity with cytotoxicity IC50 values > 50 µM against mammalian MCF10A cells [1]. This class-level evidence supports the target compound's potential as a research tool in parasitology.

Class Anthelmintic Activity
Class-level inference
xL3 motility IC50 0.78–22.4 µM; cytotoxicity IC50 >50 µM
Reported class-level anthelmintic screening context.
Specific compound untested; data from related pyrrolidine-oxadiazole analogs.
Anthelmintic Discovery Phenotypic Screening Parasitology

Recommended Application Scenarios for 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole


Structure-Activity Relationship (SAR) Probe for Halogen Position Effects

This compound's distinct ortho-bromobenzyl architecture makes it uniquely suited as a tool to probe the effect of halogen position and linker flexibility in biological assays. As demonstrated by Ruan et al. (2020), moving a substituent from the 4- to the 3-position can completely ablate activity, highlighting the need for position-specific probes. [1]

Anthelmintic Screening in Haemonchus contortus Models

Based on its close alignment with a scaffold with proven efficacy against H. contortus (IC50 range for active analogs: 0.78–22.4 µM), this compound is a strong candidate for inclusion in anthelmintic screening cascades. Its potential selectivity profile, inferred from class data showing >50 µM cytotoxicity thresholds in MCF10A cells, supports its use in counter-screen assays to identify parasite-specific hits. [1]

Physicochemical Property Reference Standard

The compound serves as a valuable reference for benchmarking the impact of a benzylic methylene linker on the molecular properties of oxadiazole-pyrrolidine hybrids. With a molecular weight of 308.17 g/mol and three rotatable bonds, it allows for direct comparison with analogs like CAS 1285394-07-1 (MW 294.15, 2 rotatable bonds) to study the contribution of increased flexibility and lipophilicity to pharmacokinetic parameters.

Chemical Biology Starting Point for Dual-Target Inhibitor Design

The broader 1,2,4-oxadiazole/pyrrolidine class has shown potent dual inhibition of DNA gyrase and topoisomerase IV (e.g., compound 16 IC50 = 120 nM against E. coli gyrase) [2]. While the target compound has not been explicitly reported in this context, its scaffold alignment makes it a plausible starting point for a medicinal chemistry campaign aimed at developing novel antibacterial dual inhibitors.

Application
Selection Property
Validation Focus
Halogen-position SAR probe studies
Ortho-bromobenzyl architecture with methylene linker
Regioisomeric activity comparison
Anthelmintic screening studies
Reported class-level anthelmintic scaffold
Parasite-selective hit identification and selectivity verification
Physicochemical property benchmarking
Benzylic methylene linker effect on molecular properties
Physicochemical comparison with direct-bond analogs
Dual-target inhibitor research starting point
Reported DNA gyrase/topoisomerase IV dual inhibition context
Target engagement and selectivity profiling
Quote Request

Request a Quote for 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.